6-fluoro-1H-indazole-3-carbaldehyde
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Overview
Description
6-Fluoro-1H-indazole-3-carbaldehyde is a fluorinated indazole derivative Indazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-1H-indazole-3-carbaldehyde typically involves the fluorination of indazole derivatives. One common method is the electrophilic fluorination of 1H-indazole-3-carbaldehyde using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: 6-Fluoro-1H-indazole-3-carboxylic acid.
Reduction: 6-Fluoro-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated indazole derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-fluoro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
1H-Indazole-3-carbaldehyde: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Bromo-1H-indazole-3-carbaldehyde: Contains a bromine atom instead of fluorine, leading to variations in reactivity and biological activity.
6-Chloro-1H-indazole-3-carbaldehyde: Contains a chlorine atom, which also affects its chemical behavior and biological interactions.
Uniqueness: The presence of the fluorine atom in 6-fluoro-1H-indazole-3-carbaldehyde enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for various applications in medicinal chemistry and drug development .
Biological Activity
6-Fluoro-1H-indazole-3-carbaldehyde, a fluorinated derivative of indazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is recognized for its potential in drug development, particularly as an enzyme inhibitor and in receptor binding studies. The introduction of fluorine often enhances the biological activity and metabolic stability of organic compounds, making this compound a valuable subject of research.
This compound (CAS Number: 518987-33-2) is characterized by its fluorine atom, which significantly influences its chemical behavior. The presence of the aldehyde functional group allows for further chemical modifications, facilitating the synthesis of various derivatives.
Property | Value |
---|---|
Molecular Formula | C8H6FN2O |
Molecular Weight | 166.14 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances binding affinity to enzymes and receptors through hydrogen bonding and van der Waals interactions, potentially leading to enzyme inhibition or modulation of receptor functions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains. For instance, it has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
- Antifungal Activity : Preliminary data suggest that derivatives of this compound possess antifungal properties, particularly against Candida species.
Table 2: Summary of Biological Activities
Activity Type | Target Organisms | Observed Effects |
---|---|---|
Antimicrobial | MRSA, Staphylococcus epidermidis | Inhibition of growth (MIC values in μM) |
Antifungal | Candida albicans | Inhibition of growth (MIC values in μM) |
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of indazole derivatives, including this compound. For example:
- Study on Enzyme Inhibition :
- Behavioral Studies :
- Antibiofilm Activity :
Comparison with Related Compounds
The biological activity of this compound can be compared with other halogenated indazoles:
Compound | Biological Activity | Unique Features |
---|---|---|
1H-Indazole-3-carbaldehyde | Moderate antimicrobial activity | Lacks fluorine |
6-Bromo-1H-indazole-3-carbaldehyde | Lower enzyme inhibition | Bromine substitution affects reactivity |
6-Chloro-1H-indazole-3-carbaldehyde | Antifungal properties | Chlorine alters lipophilicity |
Properties
IUPAC Name |
6-fluoro-2H-indazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNVJZCWCJWPGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622088 |
Source
|
Record name | 6-Fluoro-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518987-33-2 |
Source
|
Record name | 6-Fluoro-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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